molecular formula C14H23N3O B2720652 Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine CAS No. 444606-74-0

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine

Cat. No.: B2720652
CAS No.: 444606-74-0
M. Wt: 249.358
InChI Key: MZUBUHQECMSCCF-UHFFFAOYSA-N
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Scientific Research Applications

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is widely used in scientific research due to its versatile properties. Some of its applications include:

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine typically involves the reaction of 2-(piperazin-1-yl)phenol with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phenoxy acids, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl({2-[2-(piperidin-1-yl)phenoxy]ethyl})amine
  • Dimethyl({2-[2-(morpholin-1-yl)phenoxy]ethyl})amine
  • Dimethyl({2-[2-(pyrrolidin-1-yl)phenoxy]ethyl})amine

Uniqueness

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is unique due to the presence of the piperazine ring, which imparts distinct chemical and pharmacological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and other scientific research applications .

Properties

IUPAC Name

N,N-dimethyl-2-(2-piperazin-1-ylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16(2)11-12-18-14-6-4-3-5-13(14)17-9-7-15-8-10-17/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBUHQECMSCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-Boc-4(2-hydroxyphenyl)-piperazine (300 mg, 1.08 mmol), 2-dimethylaminoethyl chloride hydrochloride (233 mg, 1.62 mmol), K2CO3 (450 mg, 3.26 mmol), and KI (357 mg, 2.15 mmol) in DMF (10 mL) was added 18-crown-6 (1.42 g, 5.37 mmol). After stirring overnight, water was added and the solution extracted with CH2Cl2 (3×). The combined organic extracts were concentrated to an oil. The oil was loaded onto a 10 g SCX ion exchange column equilibrated with MeOH. The column was flushed with 20 mL of MeOH, 20 mL of 0.2 M NH3 in MeOH, and 20 mL of 2 M NH3 in MeOH. The fractions containing desired product were combined and concentrated to an oil. To a solution of the oil in MeOH (2 mL) was added 1M HCl (6 mL) in Et2O. After stirring overnight the solution was concentrated to an oil to obtain the final compound. MS: 250.2 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step One
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Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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